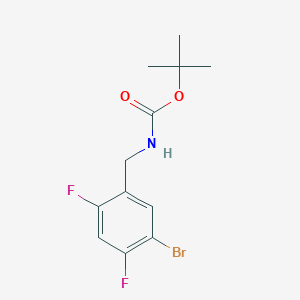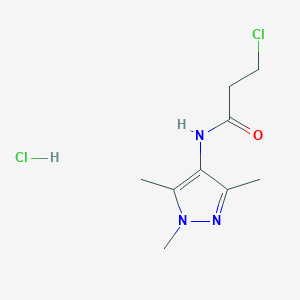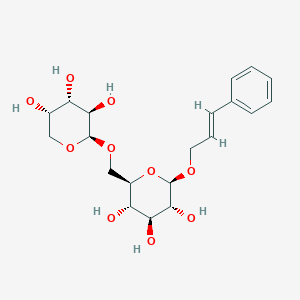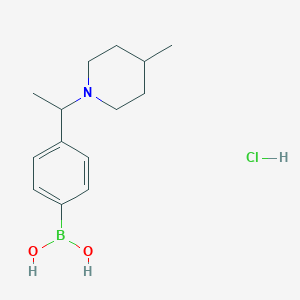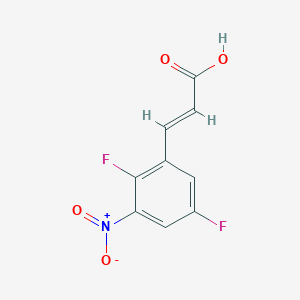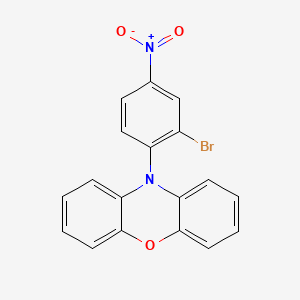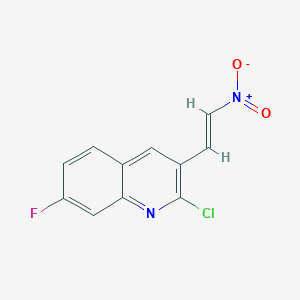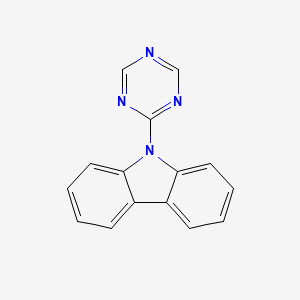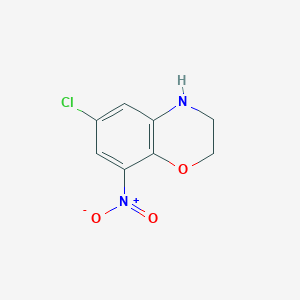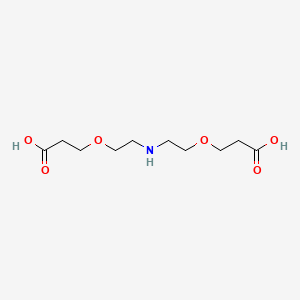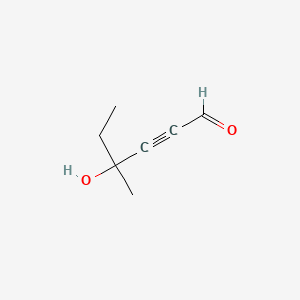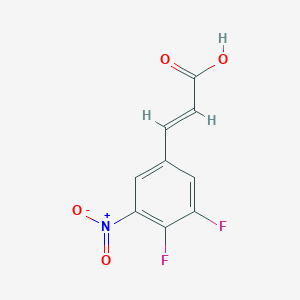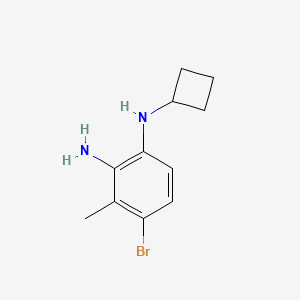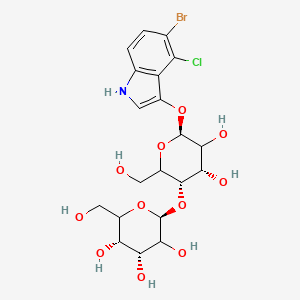
5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often employed as a chromogenic substrate in various assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside typically involves the glycosylation of 5-Bromo-4-chloro-3-indolyl with α-D-cellobioside. This reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The reaction may involve the use of catalysts such as silver triflate or other Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is extensively used in scientific research, particularly in the following fields:
Chemistry: As a chromogenic substrate in various assays to detect enzyme activity.
Biology: Used in histochemical studies to visualize enzyme activity in tissues.
Medicine: Employed in diagnostic assays to detect specific enzymes in clinical samples.
Industry: Utilized in the development of biosensors and other analytical devices.
Mecanismo De Acción
The compound acts as a substrate for specific enzymes, such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 5-Bromo-4-chloro-3-indolyl is released, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Used as a substrate for β-galactosidase.
5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside: Used in similar applications but with different enzyme specificity.
Uniqueness
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is unique due to its specific substrate properties for β-glucosidase, making it particularly useful in assays where this enzyme’s activity needs to be detected and quantified.
Propiedades
Fórmula molecular |
C20H25BrClNO11 |
|---|---|
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1 |
Clave InChI |
TXCDHJGGJYHESA-GVPNRKLTSA-N |
SMILES isomérico |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


